molecular formula C15H10Cl2O2 B2823060 (2E)-3-(3,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 204974-31-2

(2E)-3-(3,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B2823060
CAS No.: 204974-31-2
M. Wt: 293.14
InChI Key: DXRYJTYVYNBKKK-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(3,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α, β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3,4-dichlorobenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of (2E)-3-(3,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate signaling pathways, and induce oxidative stress in cells. For example, it can inhibit the activity of enzymes involved in cell proliferation, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(3,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of dichloro substituents on the phenyl ring, which enhances its biological activity and chemical reactivity. The hydroxyl group on the other phenyl ring also contributes to its unique properties, making it a versatile compound for various applications .

Properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O2/c16-13-7-1-10(9-14(13)17)2-8-15(19)11-3-5-12(18)6-4-11/h1-9,18H/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRYJTYVYNBKKK-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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